Azd-peg2-acid

Catalog No.
S12747822
CAS No.
M.F
C20H26N2O7
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azd-peg2-acid

Product Name

Azd-peg2-acid

IUPAC Name

3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27)

InChI Key

ISVXAOFJPGUMDS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O

Azd-PEG2-acid is a specialized compound classified as a polyethylene glycol (PEG) linker that features an azide group and a terminal carboxylic acid. This heterobifunctional PEG derivative is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in various bioconjugation applications. The molecular weight of Azd-PEG2-acid is approximately 406.43 g/mol, and it is recognized for its stability and versatility in

  • Formation of Amide Bonds: The terminal carboxylic acid can react with primary amines, especially in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (hexafluoro-phosphate azabenzotriazole tetramethyl uronium). This reaction yields stable amide bonds, which are crucial for creating conjugates in drug delivery systems and biomolecule modifications .
  • Oxidation Reactions: The carboxylic acid group can undergo oxidation to form other functional groups, expanding the potential applications of the compound.

The biological activity of Azd-PEG2-acid is primarily linked to its role in bioconjugation. By facilitating the attachment of biomolecules such as proteins and peptides to surfaces or other molecules, it enhances the pharmacokinetic properties of therapeutic agents. The azide functionality allows for further modifications through click chemistry, enabling targeted drug delivery and improved therapeutic efficacy .

Azd-PEG2-acid has diverse applications across various fields:

  • Drug Delivery Systems: It enhances the solubility and stability of therapeutic agents.
  • Biotechnology: Used extensively in bioconjugation techniques to modify biomolecules for research or therapeutic purposes.
  • Diagnostics: Employed in developing diagnostic tools and imaging agents due to its ability to conjugate with various biomolecules .

Interaction studies involving Azd-PEG2-acid focus on its reactivity with primary amines and other functional groups. These studies help elucidate the stability of the resulting conjugates and their effectiveness in biological systems. For instance, the formation of amide bonds under physiological conditions has been characterized to assess how these conjugates behave in vivo, influencing their pharmacodynamics and pharmacokinetics .

Several compounds are similar to Azd-PEG2-acid, each varying slightly in structure and functionality:

Compound NameFunctional GroupsUnique Features
Azido-PEG2-PFP esterAzide, PFP esterEnhanced stability; suitable for substitution reactions
AZD-PEG5-PFPLonger PEG chain, PFP esterIncreased hydrophilicity; suitable for larger biomolecules
AZD-PEG13-PFPEven longer PEG chain, PFP esterOffers greater flexibility in conjugation applications
Azido-PEG2-AcidAzide, carboxylic acidSimilar functionality but differs in reactivity profile

Uniqueness: Azd-PEG2-acid stands out due to its combination of an azide group with a terminal carboxylic acid, providing enhanced stability and reduced hydrolysis compared to other amine-reactive groups. This unique structure allows for versatile applications in both research and clinical settings.

The systematic nomenclature of Azd-peg2-acid follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name being 3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid [1] [2]. This comprehensive naming convention reflects the complex heterobifunctional structure of the compound, incorporating multiple functional groups arranged in a specific linear sequence [1]. The nomenclature systematically identifies each structural component, beginning with the terminal carboxylic acid functionality and progressing through the polyethylene glycol spacer to the azetidine-containing terminus [2].

The systematic naming follows established protocols for polyethylene glycol derivatives, where the "peg2" designation indicates the presence of two ethylene glycol units within the molecular backbone [1]. The "azd" prefix specifically denotes the presence of an azetidine ring system, which represents a four-membered nitrogen-containing heterocycle [2]. Alternative nomenclature systems may refer to this compound using the systematic name "Propanoic acid, 3-[2-[3-oxo-3-[[4-[3-oxo-3-(2-oxo-1-azetidinyl)propyl]phenyl]amino]propoxy]ethoxy]" [5].

Molecular Formula, Weight, and Stoichiometry

The molecular formula of Azd-peg2-acid is C₂₀H₂₆N₂O₇, representing a complex organic molecule with specific elemental composition [1] [2]. This formula indicates the presence of twenty carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and seven oxygen atoms within the molecular structure [1]. The molecular weight is precisely calculated as 406.4 grams per mole, with an exact mass of 406.17400117 daltons [1].

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O₇ [1] [2]
Molecular Weight406.4 g/mol [1] [2]
Exact Mass406.17400117 Da [1]
Hydrogen Bond Donors2 [1]
Hydrogen Bond Acceptors7 [1]
Rotatable Bond Count13 [1]

The stoichiometric relationships within the molecule reflect the presence of multiple functional groups, including carboxylic acid, amide, ether, and azetidine functionalities [1]. The high number of rotatable bonds, specifically thirteen, indicates significant molecular flexibility, which is characteristic of polyethylene glycol-containing compounds [1] [32]. This flexibility contributes to the compound's ability to adopt multiple conformational states in solution, influencing its chemical and biological properties [32].

The hydrogen bonding characteristics are particularly noteworthy, with two hydrogen bond donor sites and seven hydrogen bond acceptor sites [1]. This extensive hydrogen bonding capacity is primarily attributed to the polyethylene glycol segment and the carboxylic acid functionality, which significantly influences the compound's solubility properties and intermolecular interactions [29] [31].

Canonical SMILES, InChI, and InChIKey Identifiers

The canonical Simplified Molecular Input Line Entry System representation for Azd-peg2-acid is C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O [1] [2]. This linear notation provides a unique string representation that captures the complete molecular connectivity and stereochemistry in a computer-readable format [1]. The SMILES notation systematically encodes the molecular structure, beginning with the azetidine ring system and progressing through the aromatic phenyl group, amide linkage, polyethylene glycol spacer, and terminal carboxylic acid [2].

The International Chemical Identifier representation is InChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27) [1] [2]. This standardized identifier provides a hierarchical description of the molecular structure, including connectivity, tautomerism, isotope information, and stereochemistry [1]. The InChI format offers advantages over SMILES in terms of uniqueness and canonical representation, making it particularly valuable for database searches and structure verification [2].

The corresponding InChIKey is ISVXAOFJPGUMDS-UHFFFAOYSA-N, which serves as a fixed-length, hash-encoded version of the full InChI string [1] [2]. This condensed identifier facilitates rapid database searches and cross-referencing while maintaining the unique chemical identity of the compound [1]. The InChIKey consists of three hyphen-separated sections: the first fourteen characters represent the molecular skeleton connectivity, the next ten characters encode stereochemistry and isotope information, and the final character indicates the protonation state [2].

Three-Dimensional Structural Modeling and Conformational Analysis

The three-dimensional structure of Azd-peg2-acid exhibits significant conformational flexibility due to the presence of multiple rotatable bonds and the inherent flexibility of the polyethylene glycol spacer [1] [32]. Computational modeling reveals that the molecule can adopt numerous conformations in solution, with the polyethylene glycol segment contributing most significantly to this flexibility [28] [32]. The presence of thirteen rotatable bonds allows for extensive conformational sampling, which is characteristic of linear polyethylene glycol derivatives [1] [32].

The azetidine ring system introduces a rigid four-membered heterocyclic element within the otherwise flexible molecular framework [17]. This ring exhibits significant ring strain, approximately 25.4 kilocalories per mole, which influences the overall molecular geometry and reactivity [17]. The four-membered ring adopts a puckered conformation to minimize ring strain, with the nitrogen atom positioned slightly out of the plane formed by the three carbon atoms [17].

The polyethylene glycol segment demonstrates characteristic conformational behavior observed in ethylene glycol derivatives [30] [31]. The central oxygen-carbon-carbon-oxygen dihedral angles within the polyethylene glycol units can adopt both gauche and trans conformations, with gauche conformations generally being more favorable in aqueous environments [30]. This conformational preference is attributed to intramolecular hydrogen bonding interactions and favorable dipole-dipole interactions within the polyethylene glycol chain [31].

The aromatic phenyl ring provides a rigid planar element that constrains local molecular geometry while serving as a connection point between the flexible polyethylene glycol spacer and the azetidine-containing terminus [1]. The amide linkages exhibit restricted rotation due to partial double-bond character, contributing to local conformational constraints while maintaining overall molecular flexibility [26].

Electronic Structure and Functional Group Distribution

The electronic structure of Azd-peg2-acid is characterized by the presence of multiple functional groups with distinct electronic properties and reactivity patterns [1] [2]. The carboxylic acid functionality exhibits typical acidic behavior with a predicted pKa value of approximately 4.28, indicating moderate acidity comparable to other aliphatic carboxylic acids [5]. This functional group serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's interaction with biological systems and other molecules [19].

The azetidine ring system contains a basic nitrogen atom that can participate in nucleophilic reactions and coordinate with metal centers [17]. The four-membered ring structure imparts significant ring strain, making the azetidine susceptible to ring-opening reactions under appropriate conditions [17] [20]. The electronic density distribution within the azetidine ring is influenced by the adjacent carbonyl group, which reduces the basicity of the nitrogen atom through resonance effects [17].

The polyethylene glycol segment contributes multiple ether oxygen atoms that serve as hydrogen bond acceptors and coordination sites [29] [31]. These oxygen atoms possess lone pairs of electrons that can participate in intermolecular interactions, contributing to the compound's hydrophilic character [29]. The electronic properties of the polyethylene glycol chain are responsible for the compound's enhanced water solubility and biocompatibility [14] [15].

The amide linkages within the molecule exhibit partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [26]. This electronic delocalization restricts rotation around the carbon-nitrogen bond and influences the overall molecular conformation [26]. The amide functionalities also contribute to the compound's hydrogen bonding capacity and stability under physiological conditions [19] [26].

The XLogP3-AA value of -0.6 indicates that Azd-peg2-acid exhibits hydrophilic characteristics, with a preference for aqueous over lipophilic environments [1] [33]. This hydrophilicity is primarily attributed to the multiple hydrogen bonding sites and the polar nature of the polyethylene glycol segment [33].

Comparative Structural Analysis with Related PEG Derivatives

Azd-peg2-acid belongs to the broader class of heterobifunctional polyethylene glycol derivatives, which are characterized by different reactive groups at each terminus of the polyethylene glycol chain [14] [15]. Comparative analysis with related compounds reveals distinct structural features that influence reactivity and applications [14]. The incorporation of the azetidine functionality distinguishes this compound from more common polyethylene glycol derivatives that typically employ azide, amine, or carboxylic acid termini [15].

When compared to Azido-polyethylene glycol-2-acid, which has the molecular formula C₇H₁₃N₃O₄ and molecular weight of 203.20 grams per mole, Azd-peg2-acid exhibits significantly greater molecular complexity and functionality [4]. The azido derivative contains a simple azide group for click chemistry applications, whereas Azd-peg2-acid incorporates a more complex azetidine-containing terminus that provides different reactivity patterns [4] [25].

CompoundMolecular FormulaMolecular WeightKey Functional Groups
Azd-peg2-acidC₂₀H₂₆N₂O₇406.4 g/molAzetidine, Carboxylic acid, Amide
Azido-PEG2-acidC₇H₁₃N₃O₄203.20 g/molAzide, Carboxylic acid
Bis-PEG2-acidC₈H₁₄O₆206.19 g/molDual carboxylic acids

Structural comparison with Bis-polyethylene glycol-2-acid reveals differences in terminal functionality and symmetry [10]. Bis-polyethylene glycol-2-acid possesses two identical carboxylic acid termini, creating a symmetric homobifunctional structure, whereas Azd-peg2-acid exhibits asymmetric heterobifunctional character [10]. This asymmetry provides orthogonal reactivity, allowing for sequential conjugation strategies that are not possible with symmetric derivatives [15].

The polyethylene glycol chain length in Azd-peg2-acid corresponds to two ethylene glycol units, providing a balance between hydrophilicity and molecular size [24] [28]. Comparative studies of polyethylene glycol derivatives with varying chain lengths demonstrate that shorter chains like polyethylene glycol-2 offer reduced steric hindrance while maintaining adequate water solubility [24]. Longer polyethylene glycol chains, such as polyethylene glycol-5 or polyethylene glycol-30, provide enhanced stealth properties but may introduce greater steric constraints [24] [28].

The synthesis of Azd-peg2-acid begins with the careful selection and activation of polyethylene glycol precursors. Polyethylene glycol chains are typically produced through ring-opening polymerization of ethylene oxide using either acidic or basic catalysts [1]. The choice of initiator significantly influences the final product properties, with potassium hydroxide and sodium hydroxide being preferred alkaline catalysts for low-molecular-weight polyethylene glycol synthesis [1].

For Azd-peg2-acid synthesis, monomethoxy polyethylene glycol or dihydroxy polyethylene glycol serves as the primary starting material [2]. The molecular weight range typically falls between 350 and 2000 Da to maintain optimal solubility and reactivity characteristics [3]. The precursor selection process requires consideration of polydispersity index, which should remain below 1.05 to ensure consistent performance and predictable pharmacokinetics [2].

Activation of polyethylene glycol chains involves conversion of terminal hydroxyl groups into more reactive leaving groups. The most commonly employed activation strategies include tosylation and mesylation reactions [3]. Tosylation utilizes para-toluenesulfonyl chloride in the presence of triethylamine as a base, typically conducted in dichloromethane at temperatures between -10°C and room temperature [3]. The mesylation approach employs methanesulfonyl chloride under similar conditions, offering enhanced reactivity compared to tosylation [3].

The activation process requires careful control of reaction stoichiometry to prevent over-activation, which can lead to crosslinking and undesired side products. Typically, a slight excess of activating agent (1.1-1.3 equivalents) ensures complete conversion while minimizing side reactions [3]. The presence of silver oxide during monotosylation reactions promotes selective activation by inducing conformational changes in polyethylene glycol chains, bringing hydroxyl groups into proximity for internal hydrogen bonding [4].

The introduction of azide functional groups represents a critical step in Azd-peg2-acid synthesis, requiring careful consideration of reaction mechanisms and conditions. Azide incorporation typically proceeds through nucleophilic substitution reactions, where sodium azide displaces activated leaving groups on polyethylene glycol chains [5] [6].

The azide ion functions as an exceptionally effective nucleophile due to its four nucleophilic lone pairs confined within a small molecular volume [5]. This configuration enables rapid and efficient displacement of tosylate or mesylate groups under mild conditions. The nucleophilic substitution follows an SN2 mechanism, proceeding through a transition state where the azide ion attacks the carbon center bearing the leaving group [5].

Sodium azide reactions are typically conducted in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol [3] [7]. The choice of solvent significantly influences reaction rate and selectivity, with polar aprotic solvents generally providing superior results due to enhanced azide ion nucleophilicity [7]. Reaction temperatures range from room temperature to 80°C, with higher temperatures accelerating the substitution process while potentially introducing decomposition pathways [3].

The azide substitution reaction demonstrates remarkable solvent selectivity, generating azide products in polar solvents while promoting radical formation in non-polar media [8]. This selectivity enables strategic manipulation of reaction outcomes through appropriate solvent selection. Crown ethers, particularly 18-crown-6, enhance sodium azide solubility in organic solvents and improve reaction efficiency [8].

Mechanistic studies reveal that azide incorporation proceeds quantitatively under optimized conditions, with yields typically exceeding 95% [3]. The reaction tolerates various functional groups and demonstrates excellent chemoselectivity, making it suitable for complex synthetic sequences [9]. Monitoring reaction progress through 1H nuclear magnetic resonance spectroscopy enables precise determination of azide incorporation levels [9] [10].

Carboxylic Acid Functionalization: Synthetic Approaches

Carboxylic acid functionalization in Azd-peg2-acid synthesis employs several distinct strategies, each offering unique advantages for different synthetic contexts. The primary approaches include direct carboxylation through succinic anhydride coupling, oxidative carboxylation of polyethylene glycol terminals, and post-synthetic modification through click chemistry protocols [11] [12].

Succinic anhydride coupling represents the most straightforward approach for carboxylic acid introduction. This method involves reaction of polyethylene glycol hydroxyl groups with succinic anhydride in the presence of a base catalyst, typically pyridine or triethylamine [11]. The reaction proceeds through nucleophilic acyl substitution, forming a stable ester linkage between the polyethylene glycol chain and the carboxylic acid functionality [11]. Reaction conditions typically involve temperatures from 0°C to room temperature with reaction times ranging from 4 to 12 hours [11].

Oxidative carboxylation employs 2,2,6,6-tetramethyl-1-piperidineoxyl as a stable nitroxide radical catalyst in combination with sodium hypochlorite as the terminal oxidant [12]. This methodology converts terminal hydroxyl groups directly to carboxylic acids through a controlled oxidation process [12]. The reaction proceeds in aqueous media under mild conditions, offering excellent environmental compatibility and high yields exceeding 99% [12].

The oxidative approach demonstrates several advantages including single-product formation, simple manipulation procedures, and elimination of organic solvents [12]. The mechanism involves initial oxidation of the primary alcohol to an aldehyde intermediate, followed by further oxidation to the corresponding carboxylic acid [12]. The use of potassium bromide as a co-catalyst enhances reaction efficiency through in-situ generation of hypobromous acid [12].

Alternative carboxylation strategies include the use of activated carboxylic acid derivatives such as N-hydroxysuccinimide esters and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide coupling protocols [13] [14]. These methods enable attachment of pre-formed carboxylic acid moieties to amino-functionalized polyethylene glycol derivatives [13]. The coupling reactions typically proceed under mild aqueous conditions with high efficiency and selectivity [14].

Stepwise Synthesis: Reaction Sequence Optimization

The stepwise synthesis of Azd-peg2-acid requires careful optimization of reaction sequences to maximize yield and minimize side product formation. Modern approaches emphasize the development of one-pot methodologies that combine multiple synthetic transformations while eliminating intermediate purification steps [15] [16].

Traditional stepwise synthesis involves three distinct phases: deprotection, deprotonation, and coupling reactions [15]. Recent advances have demonstrated the feasibility of combining deprotection and coupling steps in a single reaction vessel, significantly reducing synthetic complexity and improving overall efficiency [15]. This approach utilizes base-labile protecting groups such as phenethyl derivatives that remain stable under coupling conditions but can be readily removed under more strongly basic conditions [15].

The optimized reaction sequence typically begins with polyethylene glycol activation followed by azide substitution and concludes with carboxylic acid functionalization [16]. Each step requires careful optimization of reaction parameters including temperature, solvent selection, and reagent stoichiometry [16]. The use of excess reagents in solid-phase synthesis enables complete conversion while facilitating product purification through simple washing procedures [17].

Solid-phase methodologies offer significant advantages for stepwise synthesis, including elimination of chromatographic purifications and suppression of polyethylene glycol depolymerization reactions [17]. The solid support provides a convenient platform for iterative coupling reactions while enabling the use of excess reagents to drive reactions to completion [17]. Room temperature reaction conditions minimize side reactions and improve overall synthetic efficiency [17].

Convergent synthesis strategies provide access to complex polyethylene glycol derivatives through parallel synthetic pathways [18]. These approaches enable preparation of trifunctional oligoethylene glycol-amine linkers by applying reductive coupling of primary azides to bifunctional oligoethylene glycol-azide precursors [18]. The resulting symmetrical dialkylamine products bear minimal structural perturbation compared to native oligoethylene glycol backbones [18].

Catalysts, Solvents, and Reaction Conditions

The selection of appropriate catalysts, solvents, and reaction conditions plays a crucial role in determining the success of Azd-peg2-acid synthesis. Catalytic systems must balance reaction efficiency with product selectivity while minimizing environmental impact [19] [20].

Copper-catalyzed azide-alkyne cycloaddition reactions employ copper(I) salts as catalysts, typically generated in-situ from copper(II) sulfate and sodium ascorbate [19] [20]. The copper(I) species coordinates with terminal alkynes to form reactive π-complexes that facilitate cycloaddition with azide substrates [19]. Stabilizing ligands such as tris-(benzyltriazolylmethyl)amine or tris(3-hydroxypropyltriazolylmethyl)amine enhance catalyst stability and improve reaction efficiency [20].

Water-soluble ligands enable click chemistry reactions to proceed in aqueous media, providing biological compatibility for bioconjugation applications [20]. The tris(3-hydroxypropyltriazolylmethyl)amine ligand binds copper(I) effectively while blocking bioavailability and ameliorating potential toxic effects [20]. Reaction conditions typically involve copper catalyst loadings between 5-10 mol% with reaction temperatures ranging from room temperature to 60°C [20].

Solvent selection significantly influences reaction outcomes in polyethylene glycol synthesis. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal conditions for nucleophilic substitution reactions [7] [21]. These solvents enhance nucleophile reactivity while maintaining good solubility for polyethylene glycol substrates [7].

Polyethylene glycol itself functions as an effective reaction medium for various organic transformations [22] [23]. Polyethylene glycol-400 serves as both solvent and phase-transfer catalyst, enabling efficient azide substitution reactions under mild conditions [7] [24]. The use of polyethylene glycol as reaction medium eliminates the need for volatile organic solvents and provides excellent environmental compatibility [24].

Green chemistry considerations favor aqueous reaction systems and the elimination of toxic solvents [25] [26]. Water-based synthesis protocols offer significant environmental advantages while maintaining high reaction efficiency [12]. The development of sustainable synthesis methods aligns with current trends toward environmentally responsible chemical manufacturing [25].

Purification Techniques: Chromatography and Recrystallization

Purification of Azd-peg2-acid and related polyethylene glycol derivatives presents unique challenges due to their high polarity and polymer-like behavior. Traditional chromatographic methods require careful optimization to achieve effective separation while maintaining product integrity [21] [27].

Column chromatography on silica gel employs polar solvent systems such as chloroform-methanol or dichloromethane-methanol gradients [21]. The choice of mobile phase composition critically affects separation efficiency, with chloroform-methanol systems generally providing superior results compared to ethyl acetate-based eluents [21]. Gradient elution protocols enable fine-tuning of separation conditions while minimizing band broadening [21].

Alternative solvent systems include chloroform-ethanol and chloroform-isopropanol mixtures, which demonstrate improved separation characteristics for certain polyethylene glycol derivatives [21]. The use of 1:1 ethanol-isopropanol mixtures in chloroform provides excellent resolution while reducing streaking commonly observed with methanol-based systems [21]. Slow gradient development proves essential for achieving complete separation of closely related polyethylene glycol species [21].

For polyethylene glycol compounds containing ionizable groups, the addition of modifying agents enhances separation efficiency [21]. Ammonia (1% aqueous solution) improves chromatography of compounds with free amino groups, while formic acid (1-2%) benefits the separation of carboxylic acid-containing derivatives [21]. These additives modify the ionization state of functional groups and improve peak shape [21].

Precipitation methods offer practical alternatives to chromatographic purification, particularly for higher molecular weight polyethylene glycol derivatives [21] [28]. Dissolution in methanol followed by precipitation with diethyl ether provides effective purification for many polyethylene glycol compounds [21]. The precipitation approach removes low molecular weight impurities while concentrating the desired product [28].

Specialized detection methods enhance the visualization of polyethylene glycol compounds during purification. Modified Dragendorff stain provides sensitive detection for thin-layer chromatography applications, enabling easy monitoring of purification progress [21]. The stain solution requires cold storage to prevent iodide oxidation and maintain detection sensitivity [21].

Safety considerations are paramount when purifying azide-containing compounds. Organic azides with carbon-to-nitrogen ratios below 1 should never be isolated as pure solids due to explosion hazards [27]. Purification should be limited to extraction and precipitation methods, avoiding distillation or sublimation techniques that may trigger decomposition [27]. Column chromatography may contribute to azide decomposition and should only be used for compounds satisfying appropriate safety criteria [27].

Yield Optimization and Process Scalability

Yield optimization in Azd-peg2-acid synthesis requires systematic evaluation of reaction parameters and careful design of synthetic sequences. Modern approaches emphasize the development of scalable methodologies that maintain high efficiency while minimizing waste generation [29] [17].

Temperature optimization balances reaction rate enhancement with side product formation. Lower temperatures generally favor cleaner reactions but require longer reaction times to achieve complete conversion [29]. The optimal temperature range for most transformations falls between room temperature and 80°C, providing acceptable reaction rates while minimizing decomposition pathways [29].

Reaction time optimization involves monitoring conversion progress to determine the minimum time required for complete transformation [29]. Extended reaction times may improve conversion but can also lead to increased side product formation and product degradation [29]. Typical reaction times range from 2 to 24 hours depending on the specific transformation and reaction conditions [29].

Stoichiometry optimization requires balancing reagent excess with waste minimization. The use of slight reagent excess (1.2-2.0 equivalents) generally ensures complete conversion while avoiding excessive waste generation [29]. For solid-phase synthesis, larger excesses can be employed since unreacted reagents are easily removed through washing procedures [17].

Process scalability depends on several factors including heat transfer efficiency, mixing effectiveness, and waste handling capacity [24] [17]. Large-scale synthesis protocols employ moderate reaction temperatures (25-30°C) and short reaction times (0.5-3 hours) to ensure safe and efficient operation [24]. The use of polyethylene glycol as both solvent and catalyst eliminates the need for additional phase-transfer agents and simplifies process design [24].

Solid-phase synthesis methods demonstrate exceptional scalability due to their simplicity and elimination of chromatographic purifications [17]. The technology enables synthesis at multi-gram scales using standard peptide synthesis equipment without modification [17]. The ability to use excess reagents and conduct reactions at room temperature significantly reduces capital requirements for large-scale production [17].

Yield optimization studies typically achieve overall yields ranging from 25% to 86% for multi-step sequences [29]. These yields can be further improved through systematic optimization of individual reaction steps and elimination of side reactions [29]. The development of one-pot methodologies reduces the number of purification steps and improves overall synthetic efficiency [15].

Green Chemistry Considerations in Azd-peg2-acid Synthesis

Green chemistry principles play an increasingly important role in the development of sustainable synthesis methods for Azd-peg2-acid and related polyethylene glycol derivatives. Modern synthetic approaches prioritize the reduction of environmental impact while maintaining high efficiency and product quality [30] [25] [31].

Solvent selection represents a critical aspect of green chemistry implementation. Water-based synthesis protocols offer significant environmental advantages compared to organic solvent systems [25] [26]. The development of aqueous click chemistry methods enables bioconjugation reactions to proceed in environmentally benign media while maintaining excellent efficiency [20]. Water-soluble catalysts and ligands facilitate these transformations while eliminating the need for organic co-solvents [20].

Polyethylene glycol itself serves as an excellent green solvent for many organic transformations [30] [23]. Polyethylene glycol-400 demonstrates effectiveness as both reaction medium and catalyst for azide synthesis, enabling high yields under mild conditions [7] [24]. The use of polyethylene glycol eliminates volatile organic compounds and reduces environmental impact [30]. Additionally, polyethylene glycol can be recovered and recycled, further enhancing process sustainability [32] [23].

Catalyst design focuses on reducing toxic metal content and improving recyclability [31]. Copper-free click chemistry protocols eliminate the need for potentially toxic copper catalysts while maintaining excellent reaction efficiency [6]. Strain-promoted azide-alkyne cycloaddition reactions proceed without metal catalysts, offering biocompatible alternatives for sensitive applications [6].

Atom economy optimization minimizes waste generation by designing reactions that incorporate all starting materials into the final product [31]. The direct oxidation of polyethylene glycol to carboxylic acids using 2,2,6,6-tetramethyl-1-piperidineoxyl and sodium hypochlorite achieves excellent atom economy while producing only water and sodium chloride as byproducts [12].

Energy efficiency considerations favor room temperature reactions and short reaction times [33] [25]. Supercritical carbon dioxide has emerged as an environmentally friendly alternative to conventional organic solvents for certain transformations [33]. The use of supercritical carbon dioxide in click chemistry reactions achieves high yields while eliminating volatile organic compound emissions [33].

Biodegradability represents an important consideration for polyethylene glycol-based products [34]. Polyethylene glycol demonstrates excellent biodegradability and biocompatibility, making it an attractive choice for sustainable product development [34]. The incorporation of polyethylene glycol into product formulations enhances environmental compatibility while maintaining performance characteristics [34].

Waste minimization strategies include the development of one-pot synthesis protocols that eliminate intermediate purifications [15]. Solid-phase synthesis methods reduce waste generation by enabling the use of excess reagents that can be easily removed through washing [17]. The elimination of chromatographic purifications reduces solvent consumption and waste disposal requirements [17].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

406.17400117 Da

Monoisotopic Mass

406.17400117 Da

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types